molecular formula C26H28N2O5 B12200293 1'-acetyl-7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]spiro[chromene-2,4'-piperidin]-4(3H)-one

1'-acetyl-7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]spiro[chromene-2,4'-piperidin]-4(3H)-one

Cat. No.: B12200293
M. Wt: 448.5 g/mol
InChI Key: SSHMBHLQQNOWEB-UHFFFAOYSA-N
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Description

1’-Acetyl-7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one is a complex organic compound that belongs to the class of spirochromenes. This compound is characterized by its unique spiro structure, which involves a chromene ring fused to a piperidine ring. The presence of the 3,4-dihydroisoquinolin-2(1H)-yl group adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-acetyl-7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one typically involves multiple steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Spirocyclization: The chromene derivative is then subjected to spirocyclization with a piperidine derivative, often using a Lewis acid catalyst.

    Introduction of the 3,4-Dihydroisoquinolin-2(1H)-yl Group: This step involves the nucleophilic substitution of the chromene-piperidine intermediate with a 3,4-dihydroisoquinolin-2(1H)-yl derivative.

    Acetylation: The final step is the acetylation of the resulting compound using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1’-Acetyl-7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1’-Acetyl-7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1’-acetyl-7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

    3,4-Dihydroisoquinolin-2(1H)-yl Derivatives: These compounds share the 3,4-dihydroisoquinolin-2(1H)-yl group and exhibit similar biological activities.

    Spirochromenes: Compounds with a spirochromene structure, which may have similar chemical reactivity and biological properties.

Uniqueness: 1’-Acetyl-7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C26H28N2O5

Molecular Weight

448.5 g/mol

IUPAC Name

1'-acetyl-7-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]spiro[3H-chromene-2,4'-piperidine]-4-one

InChI

InChI=1S/C26H28N2O5/c1-18(29)27-12-9-26(10-13-27)15-23(30)22-7-6-21(14-24(22)33-26)32-17-25(31)28-11-8-19-4-2-3-5-20(19)16-28/h2-7,14H,8-13,15-17H2,1H3

InChI Key

SSHMBHLQQNOWEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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